REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[CH2:14])[CH2:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6].CN(C)C=O.[Br-:20].[Na+]>BrCBr>[Br:20][CH2:2][C:3](=[CH2:14])[CH2:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
ClCC(CS(=O)(=O)C1=CC=CC=C1)=C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The crude material was dissolved in of ethyl acetate (750 ml)
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water (750 ml) and brine (750 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from isopropyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CS(=O)(=O)C1=CC=CC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37250.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |